molecular formula C18H20N4O5S B2873657 (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448064-47-8

(7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2873657
CAS No.: 1448064-47-8
M. Wt: 404.44
InChI Key: ZYJDKHAOIAAZFI-UHFFFAOYSA-N
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Description

(7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the methoxy group: This step involves methylation reactions using reagents such as methyl iodide.

    Synthesis of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.

    Formation of the piperidine ring: This step may involve cyclization reactions using amines and aldehydes.

    Final coupling: The final step involves coupling the benzofuran, triazole, and piperidine intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions may target the triazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological assays: The compound may be used in biological assays to study its effects on cellular processes.

Medicine

    Drug development: Due to its complex structure, the compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (7-methoxybenzofuran-2-yl)(4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl)methanone: Lacks the sulfonyl group.

    (7-methoxybenzofuran-2-yl)(4-(4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone: Lacks the methyl group on the triazole ring.

Uniqueness

The presence of the sulfonyl group and the specific substitution pattern on the triazole ring make (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-21-11-19-20-18(21)28(24,25)13-6-8-22(9-7-13)17(23)15-10-12-4-3-5-14(26-2)16(12)27-15/h3-5,10-11,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJDKHAOIAAZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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